molecular formula C10H10BrFO B1376769 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene CAS No. 1353776-86-9

1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene

Cat. No.: B1376769
CAS No.: 1353776-86-9
M. Wt: 245.09 g/mol
InChI Key: OVWCPNJGLXRMHB-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a fluorine atom at the 2-position, and a cyclopropylmethoxy group at the 4-position of the benzene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocycles and pharmaceuticals.

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWCPNJGLXRMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene typically involves the bromination of 4-cyclopropylmethoxy-2-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₀H₁₀BrFO
  • Molecular Weight : 270.53 g/mol
  • Synthesis: Synthesized via nucleophilic substitution between (bromomethyl)cyclopropane and 4-bromophenol in acetone under reflux with K₂CO₃ as a base, achieving a 97% yield as a white solid after purification .

Its stability under diverse reaction conditions (e.g., microwave irradiation, hydrogenation) and compatibility with transition metal catalysts (e.g., Pd(OAc)₂) are highlighted in its use as a building block for benzofuran derivatives and dihydrobenzofuran intermediates .

Comparison with Similar Compounds

The following table compares 1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene with structurally analogous halogenated aryl ethers, focusing on substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Key Applications
This compound -Br, -F, -OCH₂(c-C₃H₅) C₁₀H₁₀BrFO 270.53 K₂CO₃-mediated nucleophilic substitution; 97% yield Intermediate for benzofurans, dihydrobenzofurans, and natural product synthesis
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene -Br, -F, -OCF₂H C₇H₄BrF₃O 241.01 Not explicitly detailed; likely halogen exchange or electrophilic substitution Potential fluorinated building block for agrochemicals/pharmaceuticals
1-Bromo-4-(bromomethyl)-2-fluorobenzene -Br, -F, -CH₂Br C₇H₅Br₂F 267.92 Radical bromination or benzyl bromide coupling Cross-coupling reactions; hazardous (H302-H314)
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene -Br, -F, -CH₂CH₂Cl C₈H₇BrClF 237.5 Alkylation of 4-bromo-2-fluorophenol with 2-chloroethyl reagents Liquid intermediate; used in specialty polymer synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene -Br, -F, -OCF₃ C₇H₃BrF₄O 275.0 Electrophilic trifluoromethoxylation High-value fluorinated intermediates for drug discovery

Substituent Effects on Reactivity and Stability

  • Cyclopropylmethoxy Group : The cyclopropyl ring introduces steric hindrance and electron-donating effects via the oxygen atom, enhancing stability in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .
  • Difluoromethoxy/Trifluoromethoxy Groups : These substituents increase electrophilicity and metabolic stability, making them favorable in medicinal chemistry .
  • Bromomethyl/Chloroethyl Chains : Introduce reactivity for further functionalization (e.g., nucleophilic substitution) but may reduce thermal stability .

Biological Activity

1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromine atom and a cyclopropylmethoxy group, suggests a variety of interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 1353776-86-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can influence the electronic properties of the aromatic ring, enhancing its reactivity and binding affinity to biological targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In vitro assays conducted on human cancer cell lines demonstrated that this compound has cytotoxic effects. The compound induced apoptosis in cancer cells, leading to decreased cell viability.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate potential therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Antimicrobial Efficacy Study : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various halogenated compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as an effective antimicrobial agent, especially in treating infections caused by resistant pathogens .
  • Cytotoxicity Assessment : A research article focused on the cytotoxic effects of halogenated benzene derivatives reported that this compound exhibited significant anticancer activity in vitro. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene
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